2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid
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Overview
Description
“2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring as a core . The 4-position of the benzofuran may be substituted or unsubstituted . Good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Structural and Spectroscopic Characterization
Compounds within the benzofuran family, such as methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, have been prepared and analyzed to understand their molecular structure and interactions. Studies reveal that these compounds have specific configurations and intermolecular interactions, such as aromatic π–π interactions and hydrogen bonding, which could be significant in understanding the chemical behavior of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid (Hong Dae Choi et al., 2009).
Reactivity and Computational Studies
Other research has focused on the reactivity and computational analysis of benzofuran derivatives, such as the 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA). These studies include spectroscopic characterization, quantum chemical analyses, and molecular docking studies, offering insights into the molecular behavior and potential interactions of these compounds with biological targets. Such analyses could be relevant for understanding the reactivity and potential applications of this compound in various scientific and pharmaceutical contexts (Sudhir M. Hiremath et al., 2019).
Photophysical Studies
Further studies on benzofuran derivatives, like the synthesis and characterization of benzofuran-3-acetic acid hydrazide derivatives, have been conducted to explore their photophysical properties. These studies, which include solvatochromic behavior and computational methods, may provide valuable information for developing fluorescent probes or materials with unique optical properties. Insights from these studies could inform the potential photophysical applications of this compound (C. Maridevarmath et al., 2019).
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes and proteins . For example, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran derivatives have been shown to inhibit Src kinase , suggesting that they may exert their effects through inhibition of this enzyme.
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been shown to have potent biological activities .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have potent biological activities .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and proteins .
Transport and Distribution
Benzofuran derivatives have been shown to have potent biological activities .
Subcellular Localization
Benzofuran derivatives have been shown to have potent biological activities .
Properties
IUPAC Name |
2-(6-chloro-7-methyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBQQGMWZHVUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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